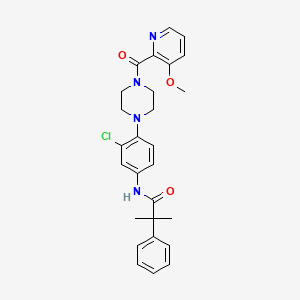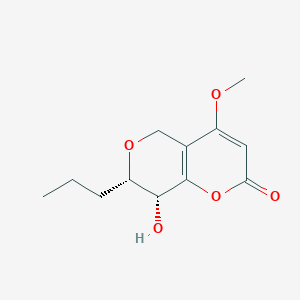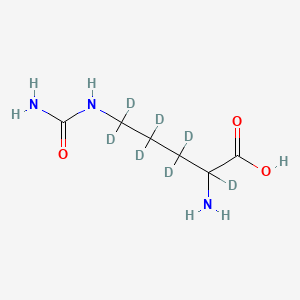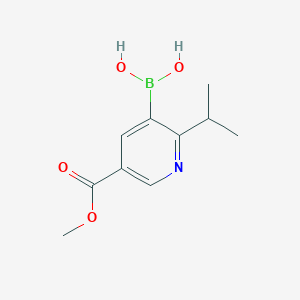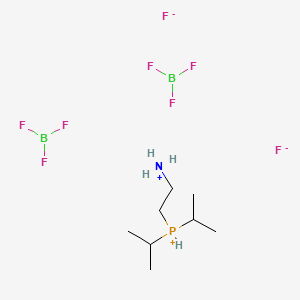
APN-C3-biotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
APN-C3-biotin is a heterobifunctional linker that contains an aminopeptidase N (APN) moiety with exquisite chemoselectivity for cysteine and biotin. This compound is known for its superior stability in aqueous media, human plasma, and living cells, making it a promising methodology for applications in bioconjugation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of APN-C3-biotin involves the conjugation of an APN moiety with a biotin moiety through a cleavable linker. The reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the functional groups. The process may include steps such as:
- Activation of the carboxyl group of biotin using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
- Conjugation of the activated biotin with an amino group on the APN moiety.
- Purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. Quality control measures, such as nuclear magnetic resonance (NMR) and mass spectrometry, are employed to ensure the consistency and quality of the product.
化学反应分析
Types of Reactions
APN-C3-biotin undergoes various chemical reactions, including:
Substitution Reactions: The biotin moiety can be substituted with other functional groups to create derivatives with different properties.
Conjugation Reactions: The APN moiety can conjugate with cysteine residues in proteins, forming stable thioether bonds.
Common Reagents and Conditions
Reagents: Common reagents include DCC for activation, and thiol-containing compounds for conjugation.
Conditions: Reactions are typically carried out at room temperature and neutral pH to preserve the functional groups.
Major Products
The major products formed from these reactions are bioconjugates, where this compound is linked to proteins or other biomolecules. These conjugates are used in various biochemical applications .
科学研究应用
APN-C3-biotin has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the labeling and detection of proteins and other biomolecules.
Medicine: Utilized in targeted drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and other biotechnological tools .
作用机制
APN-C3-biotin exerts its effects through the selective binding of its APN moiety to APN receptors, which are overexpressed in many cancer cells. This binding facilitates the targeted delivery of biotinylated compounds to these cells. The biotin moiety can then interact with avidin or streptavidin, enabling the detection or purification of the target molecules .
相似化合物的比较
Similar Compounds
APN-C4-biotin: Similar structure but with a different linker length.
APN-C5-biotin: Another variant with a longer linker.
Biotin-PEG-APN: Contains a polyethylene glycol (PEG) linker for increased solubility
Uniqueness
APN-C3-biotin is unique due to its optimal linker length, which provides a balance between stability and flexibility. This makes it particularly effective in bioconjugation applications, where precise control over the spatial arrangement of the linked molecules is crucial .
属性
分子式 |
C23H27N5O3S |
|---|---|
分子量 |
453.6 g/mol |
IUPAC 名称 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide |
InChI |
InChI=1S/C23H27N5O3S/c24-13-3-5-16-9-11-17(12-10-16)26-21(30)8-4-14-25-20(29)7-2-1-6-19-22-18(15-32-19)27-23(31)28-22/h9-12,18-19,22H,1-2,4,6-8,14-15H2,(H,25,29)(H,26,30)(H2,27,28,31)/t18-,19-,22-/m0/s1 |
InChI 键 |
IBQNQQRHZDWGOS-IPJJNNNSSA-N |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC(=O)NC3=CC=C(C=C3)C#CC#N)NC(=O)N2 |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCC(=O)NC3=CC=C(C=C3)C#CC#N)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084136.png)
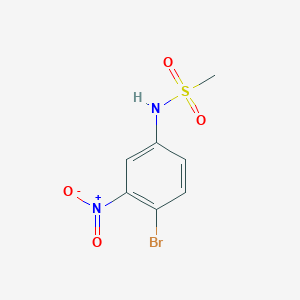
![Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B14084146.png)
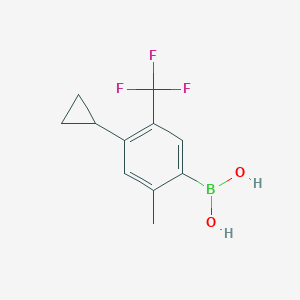
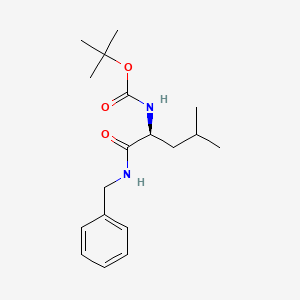
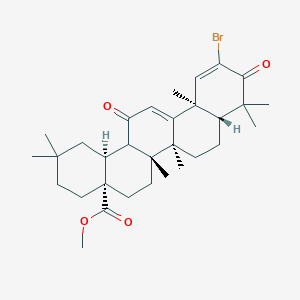
![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
